2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-8-9-13(2)15(10-12)17-20-21-18(25-17)19-16(22)11-26(23,24)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFAZJBXJOWPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the benzenesulfonyl group under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the benzenesulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can lead to sulfonic acids, while reduction of the oxadiazole ring can yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Compounds containing oxadiazole moieties are often investigated for their antimicrobial properties. Preliminary studies suggest that 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibits promising activity against a range of bacterial strains. The presence of the benzenesulfonyl group enhances its interaction with microbial targets, potentially increasing its efficacy.
Inhibition of Monoamine Oxidase
Recent research indicates that derivatives of 1,3,4-oxadiazoles can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition is particularly relevant for compounds aimed at treating neurodegenerative disorders such as Parkinson's disease. The specific structure of 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide may contribute to its potency as an MAO-B inhibitor, with studies reporting nanomolar IC50 values for related compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Studies have shown that modifications to the oxadiazole ring and sulfonamide group can significantly affect the compound's inhibitory potency against enzymes like MAO and cholinesterases (AChE and BChE). For instance, substituents on the phenyl ring influence binding affinity and selectivity towards these targets .
Interaction with Biological Targets
The unique structural features of 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide allow it to interact with specific enzymes and receptors involved in various biochemical pathways. The benzenesulfonamide functionality may facilitate hydrogen bonding and π-stacking interactions with target proteins, enhancing the compound's bioactivity.
Synthetic Routes
The synthesis of 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the benzenesulfonamide moiety via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity.
Neuroprotective Properties
A study exploring the neuroprotective effects of oxadiazole derivatives demonstrated that compounds similar to 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide could ameliorate cognitive decline in animal models of Alzheimer's disease by inhibiting AChE and BACE-1 enzymes . This dual inhibition suggests potential for developing multifunctional therapeutics targeting neurodegeneration.
Anticancer Activity
Research into related oxadiazole compounds has indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The specific interactions of 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide with cancer-related pathways remain an area for further investigation.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with structurally related derivatives:
Notes:
- The target compound’s molecular weight is higher than most analogs due to the benzenesulfonyl group.
- Melting points for analogs vary significantly (134–178°C in ), influenced by substituent symmetry and hydrogen bonding capacity .
- Thiadiazole-containing analogs (e.g., ) exhibit distinct electronic properties compared to oxadiazole derivatives due to sulfur’s electronegativity .
Spectroscopic Characterization
- IR Spectroscopy: Analogs like 7c–7f () show characteristic peaks for C=O (1650–1700 cm⁻¹), N–H (3200–3400 cm⁻¹), and C–S (600–700 cm⁻¹). The benzenesulfonyl group in the target compound would introduce additional S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹) .
- NMR Spectroscopy: In , indole-containing derivatives (e.g., 8t, 8v) display aromatic proton signals at δ 6.8–8.1 ppm. The target compound’s 2,5-dimethylphenyl group would show singlet methyl peaks (~δ 2.3 ppm) and aromatic protons split based on substitution patterns .
- Mass Spectrometry: Analogs in and fragment via cleavage of the oxadiazole ring (e.g., m/z 189 for indolyl derivatives) . The benzenesulfonyl group may stabilize molecular ions, altering fragmentation pathways.
Biological Activity
2-(Benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is with a molecular weight of approximately 385.4 g/mol. Its structure includes a benzenesulfonyl group and an oxadiazole ring, which are known to contribute to various biological activities.
Antiviral Activity
Research has indicated that oxadiazole derivatives exhibit antiviral properties against RNA viruses. In particular, compounds containing oxadiazole moieties have been shown to possess anti-hepatitis B virus (HBV) activity. A study highlighted that certain oxadiazoles could inhibit the expression of viral antigens in a concentration-dependent manner without cytotoxic effects. For instance, a derivative similar to the target compound demonstrated an EC50 value comparable to that of lamivudine, a standard antiviral treatment for HBV .
Antimicrobial Activity
Compounds featuring the 2,5-dimethylphenyl scaffold have been investigated for their antimicrobial properties. The presence of this moiety in various compounds has been linked to activity against Gram-positive and Gram-negative bacteria as well as fungi. Notably, oxadiazoles have shown promise in combating antibiotic-resistant strains due to their unique mechanisms of action .
Table 1: Summary of Antimicrobial Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | Oxadiazole ring; benzenesulfonyl group | Antimicrobial properties |
| N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)butanamide | Oxadiazole ring; butanamide structure | Potential anticancer activity |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies. The unique structural features of these compounds allow them to interact with specific biological targets involved in cancer progression. For instance, some derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells .
Case Study: Anticancer Evaluation
In one study involving the synthesis and evaluation of thiazole derivatives with similar structural features to oxadiazoles, several compounds exhibited high cytotoxicity against cancer cell lines. This suggests that the incorporation of oxadiazole rings could enhance the anticancer activity of benzenesulfonamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
